N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(3-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic carboxamide featuring a partially saturated pyrrolo[1,2-a]pyrazine core. The compound is substituted at the 1-position with a 3,4,5-trimethoxyphenyl group and at the N-terminus with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-18-8-5-7-17(15-18)25-24(28)27-12-11-26-10-6-9-19(26)22(27)16-13-20(30-2)23(32-4)21(14-16)31-3/h5-10,13-15,22H,11-12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJOQAZTGVMBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[1,2-a]pyrazine core with methoxy and trimethoxy substituents. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures show significant antiproliferative effects against various cancer cell lines. For instance, compounds with methoxy substitutions have been shown to inhibit the growth of MDA-MB231 breast cancer cells effectively .
- Antitubercular Activity : Related compounds have demonstrated promising activity against Mycobacterium tuberculosis, with some derivatives achieving low IC50 values (around 1.35 to 2.18 μM) indicating potent antitubercular properties .
- Neuroprotective Effects : The structural analogs of this compound have been investigated for their effects on metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. Some derivatives exhibited antagonist behavior at low concentrations .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It is likely that the compound alters key signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study on substituted pyrazinamide derivatives found that specific modifications significantly enhanced their antitubercular efficacy while maintaining low cytotoxicity against human cells .
- Another investigation into triazine derivatives indicated that specific methoxy substitutions led to enhanced antiproliferative activity against breast cancer cell lines (GI50 values ranged from 0.00002 μM to 20 μM) compared to standard treatments like methotrexate .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be contextualized against analogous compounds in the literature. Key comparisons include:
Core Heterocyclic Systems
- Target Compound : Contains a dihydropyrrolo[1,2-a]pyrazine core, which combines pyrrole and pyrazine rings with partial saturation .
- Compound 1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Shares the same core but substitutes the 1-position with a 3,4-dimethoxyphenyl group and the N-terminus with a phenethyl chain.
- Compound 3 (): Features a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core, demonstrating how variations in heterocyclic fusion (thiazole vs. pyrazine) alter electronic properties and synthetic routes.
Substituent Effects
- Methoxy Groups : The target compound’s 3,4,5-trimethoxyphenyl group enhances electron-donating capacity and steric bulk compared to the 4-methoxyphenyl group in compound 3 () or the 3,4-dimethoxyphenyl group in .
Physicochemical Properties
A comparative analysis of molecular weight, substituents, and functional groups is summarized below:
Functional Group Impact
- Carboxamide vs. Carbohydrazide : The target’s carboxamide group (CONH) may offer greater hydrolytic stability compared to carbohydrazides (CONHNH2) in , which are prone to cyclization.
- Methoxy Positioning: The 3,4,5-trimethoxy substitution pattern in the target compound could enhance binding affinity in hydrophobic pockets compared to mono- or dimethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
